Suberosenol A acetate

CAS No.:

Cat. No.: VC1847637

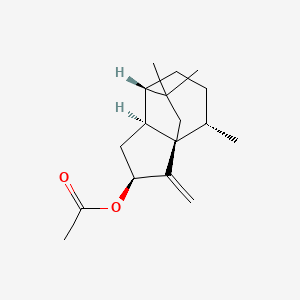

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26O2 |

|---|---|

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | [(1S,3S,5S,6S,9S)-9,11,11-trimethyl-2-methylidene-3-tricyclo[4.3.2.01,5]undecanyl] acetate |

| Standard InChI | InChI=1S/C17H26O2/c1-10-6-7-13-14-8-15(19-12(3)18)11(2)17(10,14)9-16(13,4)5/h10,13-15H,2,6-9H2,1,3-5H3/t10-,13-,14-,15-,17+/m0/s1 |

| Standard InChI Key | UZRAQUNNGNYEHD-JZFARQHMSA-N |

| Isomeric SMILES | C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)[C@H](C3)OC(=O)C |

| Canonical SMILES | CC1CCC2C3C1(CC2(C)C)C(=C)C(C3)OC(=O)C |

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

Suberosenol A acetate is precisely defined by its molecular composition and physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H26O2 |

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | [(1S,3S,5S,6S,9S)-9,11,11-trimethyl-2-methylidene-3-tricyclo[4.3.2.01,5]undecanyl] acetate |

| CAS Number | Not specified in available sources |

The molecular formula indicates the presence of 17 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms, characteristic of an acetylated sesquiterpene structure.

Structural Characteristics

Suberosenol A acetate features a complex tricyclic skeleton with specific stereochemistry. The compound contains an acetate group attached to the tricyclic core, differentiating it from other related compounds such as suberosenol A. The structural complexity arises from its unique carbon framework, which includes multiple stereogenic centers leading to a specific three-dimensional arrangement.

The IUPAC name provides insight into the structural arrangement, indicating a tricyclo[4.3.2.01,5]undecanyl core with specific stereochemistry at positions 1S, 3S, 5S, 6S, and 9S. Additionally, the compound contains a methylidene group at position 2 and three methyl groups at positions 9 and 11. This precise structural arrangement contributes to its biological activity profile and determines its physical and chemical properties.

Absolute Configuration Determination

The absolute configuration of Suberosenol A acetate, previously undetermined, has been established through sophisticated chiroptical techniques and computational methods. A significant study employed density functional theory (DFT) calculations of optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) to determine the absolute configurations of several cytotoxic sesquiterpene natural products, including Suberosenol A acetate .

The research utilized time-dependent DFT (TDDFT) calculations of specific rotations [α]D to assign the absolute configuration of Suberosenol A acetate. The findings revealed that Suberosenol A acetate shares the same absolute configuration of its tricyclic core with related compounds such as quadrone, suberosenone, and suberosanone . This information is crucial for understanding structure-activity relationships and potential synthetic approaches to this compound.

Biological Activities

Cytotoxic Properties

Suberosenol A acetate has demonstrated significant cytotoxic activity in multiple studies. It exhibits potent cytotoxicity toward several cancer cell lines, specifically P-388 (leukemia), A549 (lung carcinoma), and HT-29 (colon adenocarcinoma) . This cytotoxic activity is a shared characteristic among several suberosane sesquiterpenes, suggesting a structure-activity relationship tied to the suberosane skeleton.

The cytotoxic properties of Suberosenol A acetate make it a compound of interest for potential anticancer drug development, though specific mechanisms of action remain to be fully elucidated. The demonstrated activity against multiple cancer cell lines suggests a potentially broad spectrum of anticancer effects that warrants further investigation .

Comparison with Related Compounds

Suberosenol A acetate is part of a family of related suberosane sesquiterpenes with varying degrees of cytotoxic activity. Studies have shown that related compounds such as suberosenol A and suberosanone also exhibit significant cytotoxicity against similar cancer cell lines . The table below compares these related compounds:

| Compound | Source | Related Cell Lines | Structural Difference from Suberosenol A acetate |

|---|---|---|---|

| Suberosenol A | Isis hippuris | P-388, A549, HT-29 | Lacks acetate group |

| Suberosanone | Isis hippuris | P-388, A549, HT-29 | Contains ketone instead of acetate |

| Suberosenol B acetate | Isis hippuris | P-388, A549, HT-29 | Different stereochemistry |

The comparative analysis of these compounds provides valuable insights into the structure-activity relationships within this class of natural products. The acetylation of suberosenol A to form suberosenol A acetate may alter its interaction with cellular targets, potentially influencing its efficacy as a cytotoxic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume